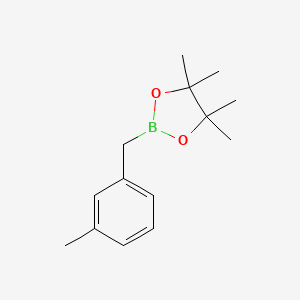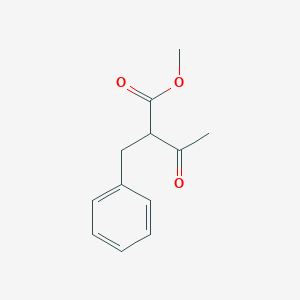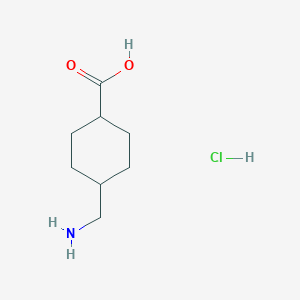
2-Chlorophenylmagnesium bromide
Descripción general
Descripción
2-Chlorophenylmagnesium bromide is an organomagnesium compound with the chemical formula C6H4BrClMg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its ability to introduce the 2-chlorophenyl group into various molecules, making it a versatile building block in the construction of complex organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorophenylmagnesium bromide can be synthesized by reacting 2-chlorobromobenzene with magnesium in an inert solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorophenylmagnesium bromide undergoes several types of reactions, including:
Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether or THF to form secondary and tertiary alcohols.
Epoxides: Opens epoxide rings to form alcohols with the 2-chlorophenyl group incorporated.
Carbon Dioxide: Reacts with carbon dioxide to form 2-chlorobenzoic acid upon acidic workup.
Major Products Formed
Alcohols: From reactions with aldehydes, ketones, and epoxides.
2-Chlorobenzoic Acid: From reaction with carbon dioxide.
Aplicaciones Científicas De Investigación
2-Chlorophenylmagnesium bromide is extensively used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used as a reagent for forming carbon-carbon bonds, synthesizing alcohols, ketones, and other organic compounds.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-Chlorophenylmagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon atom being nucleophilic. This allows it to attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The presence of the 2-chlorophenyl group influences the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
- 4-(Trifluoromethoxy)benzylmagnesium bromide
- p-Tolylmagnesium bromide
- 2-Methoxyphenylmagnesium bromide
Uniqueness
2-Chlorophenylmagnesium bromide is unique due to the presence of the chlorine atom at the ortho position on the phenyl ring. This positioning affects the electronic properties and steric hindrance, making it distinct in its reactivity compared to other Grignard reagents. The ortho-chlorine can influence the regioselectivity and outcome of reactions, providing different synthetic pathways and products .
Propiedades
IUPAC Name |
magnesium;chlorobenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQNNAZNZDJEDX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36692-27-0 | |
| Record name | 2-Chlorophenylmagnesiumbromide, 0.5M in 2-Methyltetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)









![Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester](/img/structure/B3132356.png)

![1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B3132375.png)
![Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3132377.png)
